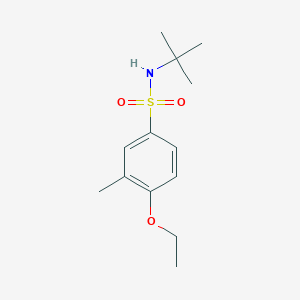

N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide: is an organic compound characterized by the presence of a tert-butyl group, an ethoxy group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The ethoxy and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonate esters.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(tert-butyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(tert-butyl)-4-ethoxybenzenesulfonamide: Lacks the methyl group present in N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide.

N-(tert-butyl)-4-ethoxy-3-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

This compound is unique due to the specific combination of functional groups (tert-butyl, ethoxy, and methyl) attached to the benzenesulfonamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the ethoxy and tert-butyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.

This compound exerts its biological effects primarily through interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit various enzymatic activities by binding to active sites or allosteric sites on target proteins. This inhibition can lead to alterations in metabolic pathways, making it a candidate for further therapeutic exploration.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzyme activity, particularly in pathways involving inflammatory responses or microbial infections.

- Target Engagement: It has been suggested that the compound interacts with molecular targets involved in the NF-κB signaling pathway, which plays a crucial role in immune response regulation .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory responses, possibly through NF-κB pathway inhibition.

- Therapeutic Applications: It is being investigated as a biochemical probe in enzymatic studies and may have implications in drug development for various diseases .

Study 1: Enzymatic Inhibition

A study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and activity. The compound demonstrated promising inhibitory effects on specific enzymes involved in inflammatory pathways .

Study 2: Antitumor Activity

In another study focusing on related compounds, it was noted that structural analogs of this compound exhibited antitumor activity in vitro against various cancer cell lines. This suggests that similar derivatives may also show potential efficacy against tumor growth through targeted inhibition of cancer-related enzymes .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N-tert-butyl-4-ethoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-6-17-12-8-7-11(9-10(12)2)18(15,16)14-13(3,4)5/h7-9,14H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWRUYVVWVYPPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.